![molecular formula C13H17NO3 B2607323 4-[(3-Methylbutanamido)methyl]benzoic acid CAS No. 925580-56-9](/img/structure/B2607323.png)
4-[(3-Methylbutanamido)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. This compound is characterized by the presence of a benzoic acid core with a 3-methylbutanamido substituent at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylbutanamido)methyl]benzoic acid typically involves the acylation of 4-aminobenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbutanamido)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro, sulfo, or halo derivatives of the benzoic acid.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Anti-inflammatory Agents : Research indicates that compounds similar to 4-[(3-Methylbutanamido)methyl]benzoic acid can exhibit anti-inflammatory properties. For example, derivatives have been investigated for their ability to inhibit nitric oxide production in inflammatory models, suggesting potential use in treating conditions like arthritis and other inflammatory diseases .
- Drug Delivery Systems : The compound's ability to form stable complexes with various drug molecules makes it a candidate for use in drug delivery systems. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic drugs, enhancing their solubility and bioavailability .
-
Material Science
- Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance thermal stability and mechanical properties. Studies have shown that adding this compound can improve the performance of polymers used in coatings and adhesives .
- Nanotechnology : This compound has potential applications in the development of nanomaterials. Its functional groups can be utilized to modify the surface properties of nanoparticles, improving their dispersibility and interaction with biological systems .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(3-Methylbutanamido)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-[(3-Methylbutanamido)methyl]benzoic acid.
3-Methylbutanoyl chloride: Used in the acylation reaction to produce the target compound.
Benzamides: A class of compounds to which this compound belongs.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Biological Activity
4-[(3-Methylbutanamido)methyl]benzoic acid, also known as 3-Methyl-4-(3-methylbutanamido)benzoic acid, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anti-inflammatory, and potential therapeutic effects.
- Chemical Formula: C13H17NO3
- Molecular Weight: 235.28 g/mol
- CAS Number: 926267-07-4
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
Microbial Strain | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 18 | |
Candida albicans | 12 |
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures.
- Mechanism: The compound appears to modulate the NF-kB signaling pathway, which is crucial in the inflammatory response.
3. Antioxidant Activity
This compound has shown potential as an antioxidant. It can scavenge free radicals and reduce oxidative stress in various biological systems.
Case Study: Antimicrobial Efficacy
A study conducted by Gamaniel et al. (2000) evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. The results indicated a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains.
Research Findings: Anti-inflammatory Mechanisms
In a study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory mechanisms of benzoic acid derivatives. The findings revealed that these compounds could significantly reduce TNF-alpha levels in LPS-stimulated macrophages, indicating their potential as therapeutic agents for inflammatory diseases.
Properties
IUPAC Name |
4-[(3-methylbutanoylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)7-12(15)14-8-10-3-5-11(6-4-10)13(16)17/h3-6,9H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCQUVFNAULNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.